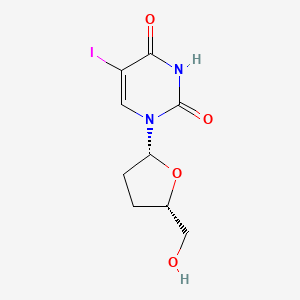

5-Iodo-2',3'-dideoxyuridine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h3,5,7,13H,1-2,4H2,(H,11,14,15)/t5-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGFSDPYSQAECJ-CAHLUQPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)N2C=C(C(=O)NC2=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147343 | |

| Record name | Uridine, 2',3'-dideoxy-5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105784-83-6 | |

| Record name | Uridine, 2',3'-dideoxy-5-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105784836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine, 2',3'-dideoxy-5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity of 5-Iodo-2',3'-dideoxyuridine

This guide provides a detailed exploration of the predicted biological activity of 5-Iodo-2',3'-dideoxyuridine. As a member of the dideoxynucleoside analog family, its primary mechanism of action is anticipated to be as a potent DNA chain terminator, particularly against viral reverse transcriptases. This document will delve into its molecular mechanism, expected antiviral properties, and potential as a radiosensitizer, supplemented with detailed experimental protocols for validation.

Introduction: A Structural Perspective

This compound is a synthetic nucleoside analog of thymidine. Its structure is characterized by two key modifications: the substitution of the methyl group at the 5th position of the uracil base with an iodine atom, and the absence of hydroxyl groups at both the 2' and 3' positions of the deoxyribose sugar. This latter feature places it in the class of 2',3'-dideoxynucleosides, a group of compounds renowned for their antiviral activity, most notably Zidovudine (AZT), the first FDA-approved drug for HIV-1.[1] The absence of the 3'-hydroxyl group is the critical determinant of its primary biological function.

Core Mechanism of Action: DNA Chain Termination

The biological activity of 2',3'-dideoxynucleosides is fundamentally linked to their ability to act as obligate DNA chain terminators.[2] This process can be broken down into three key steps: cellular uptake, enzymatic phosphorylation, and incorporation into nascent DNA strands.

A. Cellular Uptake and Phosphorylation:

For this compound to become active, it must first be transported into the target cell and then phosphorylated to its triphosphate form by host cell kinases.[3] This multi-step phosphorylation process converts the nucleoside analog into a molecular mimic of the natural deoxynucleotide triphosphate (in this case, thymidine triphosphate).

Caption: Cellular phosphorylation cascade of this compound.

B. Incorporation and Chain Termination:

The active triphosphate form, this compound triphosphate (IddUTP), can then compete with the natural thymidine triphosphate for incorporation into a growing DNA strand by a DNA polymerase. Viral reverse transcriptases, which are essential for the replication of retroviruses like HIV, are particularly susceptible to inhibition by dideoxynucleosides.[2] Once IddUTP is incorporated, DNA synthesis is halted because the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, which is necessary for chain elongation.

Caption: Mechanism of DNA chain termination by IddUTP.

Anticipated Biological Activities

A. Antiviral Activity:

The primary and most significant biological activity of this compound is predicted to be as an antiviral agent, specifically against retroviruses. This is due to the high susceptibility of viral reverse transcriptases to dideoxynucleoside triphosphates. In contrast, host cell DNA polymerases have a much lower affinity for these analogs and possess proofreading mechanisms that can remove mismatched bases, which would likely result in lower toxicity to the host cell compared to some other nucleoside analogs.

B. Radiosensitizing Potential:

The 5-iodo substitution is known to impart radiosensitizing properties to nucleosides like 5-iodo-2'-deoxyuridine.[4][5] This occurs because the iodine atom makes the DNA more susceptible to radiation-induced damage. While this compound possesses this substitution, its primary mechanism as a chain terminator would likely overshadow its radiosensitizing effects. For radiosensitization to be effective, the analog needs to be incorporated throughout the DNA, which is not possible for a chain-terminating compound. However, it is plausible that it could have a modest radiosensitizing effect in combination with radiotherapy.

Experimental Protocols for Validation

To empirically determine the biological activity of this compound, a series of in vitro assays are necessary.

A. Reverse Transcriptase Inhibition Assay:

-

Objective: To determine the direct inhibitory effect of the triphosphate form of this compound on the activity of a purified viral reverse transcriptase.

-

Methodology:

-

Synthesize the triphosphate form of this compound (IddUTP).

-

Set up a reaction mixture containing a poly(A)-oligo(dT) template-primer, purified recombinant reverse transcriptase, and a mixture of dNTPs, including radiolabeled or fluorescently-labeled dTTP.

-

Add varying concentrations of IddUTP to the reaction mixtures.

-

Incubate the reactions to allow for DNA synthesis.

-

Stop the reactions and precipitate the newly synthesized DNA.

-

Quantify the amount of incorporated label using a scintillation counter or fluorescence reader.

-

Calculate the IC50 value, which is the concentration of IddUTP that inhibits 50% of the reverse transcriptase activity.

-

B. Cell-Based Antiviral Efficacy Assay:

-

Objective: To determine the efficacy of this compound in inhibiting viral replication in a cell culture model.

-

Methodology:

-

Plate susceptible host cells (e.g., MT-4 cells for HIV-1) in a 96-well plate.

-

Infect the cells with a known titer of the virus.

-

Immediately after infection, add serial dilutions of this compound to the wells.

-

Incubate the plates for a period that allows for multiple rounds of viral replication.

-

Measure the extent of viral replication. This can be done by various methods, such as:

-

Measuring the cytopathic effect (CPE) of the virus on the cells.

-

Quantifying the amount of a viral protein (e.g., p24 antigen for HIV-1) in the culture supernatant using an ELISA.

-

Measuring the activity of reverse transcriptase in the supernatant.

-

-

Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.

-

C. Cytotoxicity Assay:

-

Objective: To determine the toxicity of this compound to the host cells.

-

Methodology:

-

Plate the same host cells used in the antiviral assay.

-

Add serial dilutions of this compound to the wells (without virus).

-

Incubate for the same duration as the antiviral assay.

-

Assess cell viability using a metabolic assay, such as the MTT or MTS assay.

-

Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

-

Data Presentation and Interpretation

The data from these assays should be compiled into a clear, tabular format to allow for easy comparison and calculation of the selectivity index (SI), which is a measure of the compound's therapeutic window.

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| This compound | Experimental Value | Experimental Value | Calculated Value |

| Zidovudine (Control) | Experimental Value | Experimental Value | Calculated Value |

A high SI value indicates that the compound is much more potent against the virus than it is toxic to the host cells, making it a more promising drug candidate.

Conclusion and Future Directions

This compound is a structurally intriguing nucleoside analog with a high predicted potential as an antiviral agent, particularly against retroviruses, due to its 2',3'-dideoxy configuration. Its primary mechanism of action is expected to be as a DNA chain terminator, a well-established strategy for inhibiting viral reverse transcriptases. While the 5-iodo substitution may confer some radiosensitizing properties, this is likely to be a secondary effect.

Future research should focus on the empirical validation of its biological activity through the experimental protocols outlined in this guide. Key areas of investigation include its spectrum of antiviral activity, its in vivo efficacy and pharmacokinetics in animal models, and a more thorough evaluation of its potential as a radiosensitizer, both alone and in combination with radiotherapy.

References

[4] Pharmacology of Iododeoxyuridine Or 5 iodo 2' deoxyuridine ; Mechanism of action, Pharmacokinetics - YouTube. (2025). Retrieved from [Link] [3] What is the mechanism of Idoxuridine? - Patsnap Synapse. (2024). Retrieved from [Link] [5] 5-Iodo-4-thio-2′-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing - MDPI. (2019). Retrieved from [Link] [2] Clinical pharmacology of zidovudine and other 2',3'-dideoxynucleoside analogues - PubMed. (1993). Retrieved from [Link] [1] Zidovudine - StatPearls - NCBI Bookshelf. (2023). Retrieved from [Link]

Sources

The Antiviral Potential of 5-Iodo-2',3'-dideoxyuridine: A Technical Guide for Researchers

This guide provides an in-depth technical analysis of the antiviral properties of 5-Iodo-2',3'-dideoxyuridine and its closely related, clinically significant analogue, 5-Iodo-2'-deoxyuridine (Idoxuridine). We will delve into the mechanisms of action, spectrum of activity, and the critical experimental protocols for the evaluation of these compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: A Tale of Two Molecules

The nomenclature of nucleoside analogues is precise and critical to understanding their function. The compound 5-Iodo-2'-deoxyuridine , also known as Idoxuridine (IUdR), has been a subject of virological research for decades.[1] It is a thymidine analogue where the methyl group at the 5-position of the uracil base is replaced by an iodine atom.[2] Its sugar moiety is 2'-deoxyribose, meaning it lacks a hydroxyl group at the 2' position.

In contrast, This compound is a structurally distinct molecule. The "dideoxy" designation signifies the absence of hydroxyl groups at both the 2' and 3' positions of the ribose sugar. This modification is the hallmark of a class of antiviral agents known as nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators during DNA synthesis.[3] While there is extensive literature on Idoxuridine, direct studies on the antiviral properties of this compound are less common. This guide will first explore the well-established antiviral characteristics of Idoxuridine and then extrapolate the expected properties of this compound based on the known structure-activity relationships of dideoxynucleosides.

5-Iodo-2'-deoxyuridine (Idoxuridine): A Clinically Relevant Antiviral

Idoxuridine is primarily recognized for its activity against several DNA viruses, most notably Herpes Simplex Virus (HSV).[2][4] It has also demonstrated inhibitory effects against other viruses such as Vaccinia Virus (VV).[5]

Mechanism of Action

The antiviral effect of Idoxuridine is contingent upon its intracellular phosphorylation to its active triphosphate form.[6] This process is initiated by viral or cellular thymidine kinases. Once phosphorylated, Idoxuridine triphosphate serves as a substrate for viral DNA polymerases.[2]

The primary mechanism of action involves the incorporation of Idoxuridine monophosphate into the elongating viral DNA chain in place of thymidine.[2][6] The presence of the bulky iodine atom at the 5-position of the uracil base leads to several detrimental consequences for the virus:

-

Faulty DNA Transcription: The altered DNA template containing iodinated uracil can lead to errors during transcription into messenger RNA (mRNA), resulting in the synthesis of non-functional viral proteins.

-

Steric Hindrance: The iodine atom can physically obstruct the binding of DNA-binding proteins and enzymes essential for viral replication.[2]

-

Increased DNA Fragility: The carbon-iodine bond is weaker than the carbon-methyl bond in thymidine, potentially making the DNA more susceptible to strand breaks.

Caption: Mechanism of action of 5-Iodo-2'-deoxyuridine (Idoxuridine).

Antiviral Spectrum and Clinical Use

Idoxuridine has demonstrated efficacy against a range of DNA viruses. Its clinical application, however, is limited to topical use, primarily for the treatment of herpes simplex keratitis, due to its cytotoxicity when administered systemically.[2]

| Virus Family | Specific Virus | Efficacy |

| Herpesviridae | Herpes Simplex Virus Type 1 (HSV-1) | High (topical)[4] |

| Varicella-Zoster Virus (VZV) | Moderate | |

| Poxviridae | Vaccinia Virus (VV) | High (in vitro and in vivo models)[5] |

Pharmacokinetics and Metabolism

When administered systemically, Idoxuridine has a short plasma half-life of less than 5 minutes.[1] It is rapidly metabolized to 5-iodouracil.[1] A significant challenge with Idoxuridine is its catabolism by thymidine phosphorylase, which can inactivate the drug.[4]

This compound: A Putative Chain Terminator

Based on its dideoxy structure, this compound is predicted to function as a DNA chain terminator, a mechanism distinct from that of Idoxuridine. This mode of action is the cornerstone of many antiretroviral drugs used to treat HIV infection.[3]

Predicted Mechanism of Action

Similar to other dideoxynucleosides, this compound would require intracellular phosphorylation to its triphosphate form to become active. This active metabolite would then compete with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by a reverse transcriptase or a viral DNA polymerase.

The critical feature of a dideoxynucleoside is the absence of a 3'-hydroxyl group on the sugar moiety.[3] The 3'-hydroxyl group is essential for the formation of a phosphodiester bond with the next incoming nucleotide. Therefore, once this compound is incorporated into the DNA strand, the chain can no longer be extended, leading to premature termination of DNA synthesis.

Caption: Predicted mechanism of this compound as a chain terminator.

Potential Antiviral Spectrum

Given its predicted mechanism, this compound would most likely be active against retroviruses such as Human Immunodeficiency Virus (HIV). The efficacy would depend on how efficiently it is phosphorylated by cellular kinases and how well its triphosphate form is recognized and incorporated by the viral reverse transcriptase.

There is evidence that other 5-halogenated 2',3'-dideoxyuridines exhibit anti-HIV activity. For instance, 3'-fluoro-2',3'-dideoxy-5-iodouridine has been synthesized and evaluated for its antiretroviral activity. While specific data for the non-fluorinated compound is scarce, this suggests that the 5-iodo substitution is compatible with antiretroviral activity.

Experimental Protocols for Antiviral Evaluation

The following are standard, high-level protocols for assessing the antiviral properties of compounds like this compound.

In Vitro Antiviral Assay (Plaque Reduction Assay)

This assay is a gold standard for quantifying the ability of a compound to inhibit viral replication.

Methodology:

-

Cell Culture: Plate susceptible host cells in 6-well plates and grow to confluency.

-

Virus Inoculation: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1-2 hours.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) containing serial dilutions of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet).

-

Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC₅₀) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[7]

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of the antiviral compound to the host cells to determine its therapeutic index.

Methodology:

-

Cell Seeding: Seed host cells in a 96-well plate at a predetermined density.

-

Compound Exposure: Add serial dilutions of the test compound to the wells and incubate for the same duration as the antiviral assay.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The 50% cytotoxic concentration (CC₅₀) is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[8]

Therapeutic Index (TI): The selectivity of the antiviral compound is expressed as the Therapeutic Index, calculated as CC₅₀ / EC₅₀. A higher TI indicates a more favorable safety profile.

Synthesis and Future Directions

The synthesis of this compound can be approached through various synthetic chemistry routes, often starting from uridine or 2'-deoxyuridine and involving steps for the introduction of the iodine at the 5-position and the removal of the 2' and 3' hydroxyl groups.

Future research should focus on the direct synthesis and evaluation of this compound against a panel of viruses, particularly retroviruses, to confirm its predicted mechanism of action and to determine its potency and selectivity. Combination studies with other antiviral agents could also reveal synergistic effects. Furthermore, understanding its pharmacokinetic profile will be essential for any potential in vivo applications.

Conclusion

While 5-Iodo-2'-deoxyuridine (Idoxuridine) is a well-characterized antiviral agent with a mechanism based on its incorporation into viral DNA, the structurally distinct this compound holds the potential for a different mode of action as a DNA chain terminator. This technical guide provides the foundational knowledge and experimental framework for researchers to further investigate the antiviral properties of this and related compounds, contributing to the development of novel therapeutic strategies against viral diseases.

References

-

Antiviral activity of 5-iodo-2'-deoxyuridine and related drugs in human keratinocytes infected in vitro with herpes simplex virus type 1. (1991). Skin Pharmacology, 4(4), 291-297. [Link]

-

Effect of 5-iodo-5'-amino-2',5'-dideoxyuridine on varicella-zoster virus in vitro. (1979). Antimicrobial Agents and Chemotherapy, 16(1), 92-97. [Link]

-

Effect of 5-iodo-2'-deoxyuridine on vaccinia virus (orthopoxvirus) infections in mice. (2002). Antimicrobial Agents and Chemotherapy, 46(9), 2842-2847. [Link]

-

Pharmacokinetics of 2',3'-dideoxycytidine in patients with AIDS and related disorders. (1988). Journal of Clinical Pharmacology, 28(9), 837-842. [Link]

-

Pharmacokinetics of 2',3'-dideoxyinosine in monkeys. (1991). Antimicrobial Agents and Chemotherapy, 35(6), 1247-1249. [Link]

-

Pharmacokinetics of the anti-AIDS drug 2',3'-dideoxyinosine in the rat. (1990). Journal of Pharmacology and Experimental Therapeutics, 255(3), 1205-1210. [Link]

-

Synthesis and antitumor and antiviral properties of 5-halo- and 5-(trifluoromethyl)-2'-deoxyuridine 3',5'-cyclic monophosphates and neutral triesters. (1982). Journal of Medicinal Chemistry, 25(1), 35-40. [Link]

-

Pharmacokinetics of 2',3'-dideoxyadenosine and 2',3'-dideoxyinosine in patients with severe human immunodeficiency virus infection. (1990). Clinical Pharmacology and Therapeutics, 47(5), 647-654. [Link]

-

Clinical pharmacology of 5-iodo-2'-deoxyuridine and 5-iodouracil and endogenous pyrimidine modulation. (1986). Cancer Research, 46(11), 5829-5834. [Link]

-

Chemical modification of 5-[125I]iodo-2'-deoxyuridine toxicity in mammalian cells in vitro. (1999). International Journal of Radiation Biology, 75(11), 1425-1433. [Link]

-

Pharmacology of Iododeoxyuridine Or 5 iodo 2' deoxyuridine ; Mechanism of action, Pharmacokinetics. (2025). YouTube. [Link]

-

Modulation of 5-iodo-2'-deoxyuridine metabolism and cytotoxicity in human bladder cancer cells by fluoropyrimidines. (1985). Biochemical Pharmacology, 34(21), 3925-3931. [Link]

-

Antiviral iodinated pyrimidine deoxyribonucleosides: 5-iodo-2'-deoxyuridine; 5-iodo-2'-deoxycytidine; 5-iodo-5'-amino-2',5'-dideoxyuridine. (1979). Pharmacology & Therapeutics, 7(1), 1-34. [Link]

-

Enhancement of Radio-Thermo-Sensitivity of 5-Iodo-2-Deoxyuridine-Loaded Polymeric-Coated Magnetic Nanoparticles Triggers Apoptosis in U87MG Human Glioblastoma Cancer Cell Line. (2021). International Journal of Nanomedicine, 16, 7537-7555. [Link]

-

Preferential tumor targeting and selective tumor cell cytotoxicity of 5-[131/125I]iodo-4'-thio-2'-deoxyuridine. (2008). Clinical Cancer Research, 14(22), 7321-7329. [Link]

-

Inhibition of HIV-1 reverse transcriptase by 5'-triphosphates of 5-substituted uridine analogs. (1994). Biochemical Pharmacology, 48(7), 1455-1461. [Link]

-

Can 5-Iodon-2'-Deoxyuridine Inhibit COVID-19? (2021). ResearchGate. [Link]

-

What is the mechanism of Idoxuridine? (2024). Patsnap Synapse. [Link]

-

Synthesis of 5-[1-hydroxy (or methoxy)-2,2-dihaloethyl]-2'-deoxyuridines with antiviral and cytotoxic activity. (1993). Journal of Medicinal Chemistry, 36(11), 1531-1537. [Link]

-

Antiviral Activity and Pharmacokinetics of 1-(2,3-Dideoxy-2-Fluoro-β-l-Glyceropent-2-Enofuranosyl)Cytosine. (2001). Antimicrobial Agents and Chemotherapy, 45(1), 147-152. [Link]

-

Synthesis and antiviral activity of 5-heteroaryl-substituted 2'-deoxyuridines. (1991). Journal of Medicinal Chemistry, 34(6), 1767-1772. [Link]

-

Synthesis and antiviral and cytotoxic activity of iodohydrin and iodomethoxy derivatives of 5-vinyl-2'-deoxyuridines, 2'-fluoro-2'-deoxyuridine, and uridine. (1990). Journal of Medicinal Chemistry, 33(2), 788-794. [Link]

-

Kinetics of inhibition of endogenous human immunodeficiency virus type 1 reverse transcription by 2',3'-dideoxynucleoside 5'-triphosphate, tetrahydroimidazo-[4,5,1-jk][4][9]-benzodiazepin-2(1H)-thione, and 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine derivatives. (1992). Molecular Pharmacology, 41(4), 694-698. [Link]

-

In Vitro Antiviral Testing. (n.d.). Institute for Antiviral Research, Utah State University. [Link]

-

Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. (1977). Journal of Medicinal Chemistry, 20(2), 296-299. [Link]

-

Synthesis and Antiviral Activity of New 5-Substituted 2′-Deoxyuridine Derivatives. (2001). Russian Journal of Bioorganic Chemistry, 27, 242-246. [Link]

-

Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1. (2023). International Journal of Molecular Sciences, 24(19), 14753. [Link]

-

Antiviral agents acting as DNA or RNA chain terminators. (2015). Handbook of Experimental Pharmacology, 223, 1-16. [Link]

-

Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor. (2011). Journal of Biological Chemistry, 286(43), 37436-37444. [Link]

-

The incorporation of 5-iodo-5'-amino-2',5'-dideoxyuridine and 5-iodo-2'-deoxyuridine into herpes simplex virus DNA. Relationship between antiviral activity and effects on DNA structure. (1980). Biochimica et Biophysica Acta, 606(2), 236-245. [Link]

-

5-iodo-2'-deoxyuridine and DNA synthesis in mammalian cells. (1968). Experimental Cell Research, 51(2-3), 555-563. [Link]

-

Comparison of the Antiviral Effects of 5-Methoxymethyl-deoxyuridine with 5-Iododeoxyuridine, Cytosine Arabinoside, and Adenine Arabinoside. (1976). Antimicrobial Agents and Chemotherapy, 9(4), 643-647. [Link]

-

Approved HIV reverse transcriptase inhibitors in the past decade. (2022). Acta Pharmaceutica Sinica B, 12(4), 1567-1587. [Link]

-

Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. (2021). Viruses, 13(4), 665. [Link]

-

Diphyllin Shows a Broad-Spectrum Antiviral Activity against Multiple Medically Important Enveloped RNA and DNA Viruses. (2022). Viruses, 14(2), 354. [Link]

Sources

- 1. Clinical pharmacology of 5-iodo-2'-deoxyuridine and 5-iodouracil and endogenous pyrimidine modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Idoxuridine? [synapse.patsnap.com]

- 3. Antiviral agents acting as DNA or RNA chain terminators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiviral activity of 5-iodo-2'-deoxyuridine and related drugs in human keratinocytes infected in vitro with herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of 5-iodo-2'-deoxyuridine on vaccinia virus (orthopoxvirus) infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1 [mdpi.com]

- 9. Pharmacokinetics of 2',3'-dideoxycytidine in patients with AIDS and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

radiosensitizing effects of 5-Iodo-2',3'-dideoxyuridine

An In-Depth Technical Guide to the Radiosensitizing Effects of 5-Iodo-2'-deoxyuridine

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of 5-Iodo-2'-deoxyuridine (IdUrd or IUdR) as a radiosensitizing agent. Designed for researchers, scientists, and professionals in drug development, it moves beyond a simple recitation of facts to offer a deeper understanding of the mechanisms, experimental considerations, and therapeutic potential of IdUrd in oncology. We will delve into the causality behind its efficacy, provide actionable experimental protocols, and contextualize its role within the broader landscape of cancer therapy.

Introduction: The Rationale for Radiosensitization

Radiotherapy is a cornerstone of cancer treatment, yet its efficacy is often limited by the intrinsic radioresistance of many tumors, such as glioblastoma multiforme.[1] The therapeutic goal is to maximize damage to malignant cells while sparing surrounding healthy tissue. Radiosensitizers are compounds that selectively increase the susceptibility of tumor cells to the damaging effects of ionizing radiation.

5-Iodo-2'-deoxyuridine, a halogenated pyrimidine analog of thymidine, has been a subject of significant interest in this domain.[1][2] Initially synthesized for antiviral applications, its ability to be incorporated into the DNA of rapidly dividing cells made it a prime candidate for enhancing the effects of radiation therapy.[2][3]

Core Mechanism of Action: Exploiting the DNA Replication Machinery

The radiosensitizing effect of IdUrd is predicated on a simple yet elegant principle: masquerading as a natural building block of DNA. The entire mechanism hinges on the cell's own machinery incorporating this fraudulent nucleoside into its genome.

2.1. DNA Incorporation: The Trojan Horse Strategy

As a thymidine analog, IdUrd is taken up by actively proliferating cells and phosphorylated by cellular kinases to its triphosphate form.[2][4] DNA polymerases then incorporate this analog into newly synthesized DNA strands during the S-phase of the cell cycle, directly replacing thymidine.[1][2] This incorporation is the critical initiating event; without it, radiosensitization does not occur. The extent of this replacement is a key determinant of the subsequent radiosensitizing effect.

2.2. Induction of Radiation-Induced Damage

Once embedded within the DNA helix, IdUrd sensitizes the molecule to ionizing radiation through two primary mechanisms:

-

Enhanced Susceptibility to Strand Breaks: The presence of the heavy iodine atom in place of thymidine's methyl group alters the electronic properties of the DNA. This modification makes the DNA backbone more vulnerable to the formation of single- and double-strand breaks when struck by ionizing radiation.[2]

-

Dissociative Electron Attachment (DEA): This is a highly significant quantum-level mechanism. Ionizing radiation generates a shower of secondary low-energy electrons within the cell.[3] When these electrons interact with an incorporated IdUrd molecule, the iodine atom can readily capture an electron and dissociate, leaving behind a highly reactive uracil-5-yl radical on the DNA strand.[3][5] This radical is a potent initiator of further damage, including complex strand breaks that are difficult for the cell to repair.[3][5]

Signaling Pathway: DNA Damage Response Activation

The DNA damage induced by the combination of IdUrd and radiation triggers the cell's primary defense mechanism: the DNA Damage Response (DDR) pathway. This cascade ultimately determines the fate of the cell—be it cell cycle arrest, repair, or apoptosis.

Caption: DNA Damage Response (DDR) pathway activation following IdUrd-sensitized irradiation.

Key players like ATM (Ataxia-telangiectasia mutated) kinase are activated in response to double-strand breaks.[6] ATM then phosphorylates a cascade of downstream targets, including the tumor suppressor p53 and the checkpoint kinase Chk2, leading to cell cycle arrest (primarily at the G2/M checkpoint) to prevent the cell from dividing with damaged DNA, and in many cases, triggering apoptosis (programmed cell death).[6][7]

Experimental Methodologies: A Practical Guide

Validating the radiosensitizing effects of IdUrd requires a systematic in vitro approach. The following protocols are foundational for quantifying its efficacy.

Experimental Workflow: From Treatment to Analysis

The logical flow of an in vitro experiment is critical for obtaining reproducible and meaningful data.

Caption: Standard workflow for in vitro evaluation of IdUrd radiosensitization.

3.1. Protocol: IdUrd Stock Preparation and Cell Treatment

Causality: A consistent and sterile stock solution is paramount. DMSO is typically used for solubilization. The final concentration and incubation time must be optimized for each cell line to ensure sufficient incorporation into DNA without causing undue cytotoxicity from the agent alone.

-

Stock Solution: Dissolve 5-Iodo-2'-deoxyuridine in sterile DMSO to create a 10-50 mM stock solution.[8] Aliquot and store at -80°C to prevent degradation from repeated freeze-thaw cycles.

-

Working Solution: On the day of the experiment, thaw an aliquot and dilute it in complete cell culture medium to the desired final concentration (e.g., 1 µM, 10 µM, or 100 µM).[4][9]

-

Cell Treatment: Replace the medium of logarithmically growing cells with the IdUrd-containing medium. Incubate for a period that allows a significant portion of the cell population to pass through the S-phase (typically 24-72 hours).

3.2. Protocol: Clonogenic Survival Assay

Causality: This is the gold-standard assay for determining cell reproductive death after treatment. It measures the ability of a single cell to proliferate and form a colony, thus providing the most clinically relevant endpoint for cytotoxicity and radiosensitization.

-

Cell Plating: Following IdUrd incubation and irradiation, harvest the cells via trypsinization.

-

Counting and Seeding: Perform an accurate cell count. Seed a precise number of cells (ranging from 100 to 5000, depending on the expected toxicity of the treatment) into 60 mm dishes or 6-well plates.

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

-

Staining: Fix the colonies with 70% ethanol and stain with a 0.5% crystal violet solution.

-

Quantification: Count colonies containing ≥50 cells. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group. The Sensitizer Enhancement Ratio (SER) can then be calculated by comparing the radiation dose required to achieve a certain survival fraction (e.g., 50%) with and without IdUrd.

3.3. Protocol: Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining

Causality: This assay quantifies the induction of apoptosis, a key mechanism of cell death triggered by DNA damage. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes (late apoptosis/necrosis).

-

Cell Harvesting: At 24-72 hours post-irradiation, collect both adherent and floating cells.

-

Washing: Wash cells with cold PBS.

-

Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[1]

-

Incubation: Incubate in the dark at room temperature for 15 minutes.[1]

-

Flow Cytometry: Analyze the samples immediately using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.[1]

Data Presentation and Interpretation

Table 1: Representative Clonogenic Survival Data for MCF-7 Cells

| Treatment Group | Radiation Dose (Gy) | Surviving Fraction |

| Control (No IdUrd) | 0.5 | 0.784 |

| Control (No IdUrd) | 1.0 | 0.682 |

| 10 µM IdUrd | 0.5 | 0.677 |

| 10 µM IdUrd | 1.0 | 0.549 |

| 100 µM IdUrd | 0.5 | 0.598 |

| 100 µM IdUrd | 1.0 | 0.408 |

Data adapted from studies on a related compound, 5-iodo-4-thio-2'-deoxyuridine (ISdU), which demonstrates a similar principle of action.[4][9][10]

Interpretation: The data clearly shows a dose-dependent decrease in the surviving fraction of cells when IdUrd is combined with radiation, compared to radiation alone. For instance, at a 1 Gy dose, the survival drops from 68.2% to 40.8% with the addition of 100 µM of the sensitizer, demonstrating a significant radiosensitizing effect.[4][9]

Clinical Reality: Challenges and Future Directions

Despite its potent preclinical efficacy, the widespread clinical use of IdUrd has been hampered by significant pharmacological challenges.

-

Poor Pharmacokinetics: When administered systemically, IdUrd has a very short plasma half-life (around 5 minutes) due to rapid metabolism in the liver.[1] This makes it difficult to maintain a sufficiently high concentration in the tumor for effective DNA incorporation.

-

Systemic Toxicity: At the doses required for efficacy, systemic administration can lead to side effects such as bone marrow suppression (thrombocytopenia).[11][12]

To overcome these hurdles, research is focused on innovative delivery strategies:

-

Prodrugs: 5-iodo-2-pyrimidinone-2′-deoxyribose (IPdR) is an oral prodrug that is converted to IdUrd in the body, offering improved bioavailability.[3][13]

-

Novel Formulations: Nanoparticle-based drug delivery systems are being explored to enhance the half-life of IdUrd, control its release, and potentially overcome barriers like the blood-brain barrier for treating brain tumors.[1]

-

Direct Administration: For certain cancers, such as disseminated glioma, direct infusion into the cerebrospinal fluid (CSF) has shown promise in preclinical models, achieving potent radiosensitization.[14]

Conclusion

5-Iodo-2'-deoxyuridine stands as a compelling example of a mechanism-driven radiosensitizer. Its efficacy is rooted in its ability to be incorporated into the DNA of cancer cells, thereby "poisoning" the genome and making it exquisitely sensitive to radiation-induced damage via mechanisms like dissociative electron attachment. This damage subsequently activates the DNA Damage Response pathway, pushing the cell towards apoptosis. While pharmacokinetic limitations have posed historical challenges to its clinical translation, the development of prodrugs and advanced drug delivery systems continues to fuel interest in its therapeutic potential. For the research scientist, IdUrd remains a valuable tool for investigating the fundamental principles of DNA damage and repair, and a promising agent in the ongoing effort to overcome radioresistance in cancer.

References

-

Enhancement of Radio-Thermo-Sensitivity of 5-Iodo-2-Deoxyuridine-Loaded Polymeric-Coated Magnetic Nanoparticles Triggers Apoptosis in U87MG Human Glioblastoma Cancer Cell Line. National Institutes of Health. [Link]

-

Dissociative Electron Attachment to 5-Iodo-4-thio-2′-deoxyuridine: A Potential Radiosensitizer of Hypoxic Cells. National Institutes of Health. [Link]

-

5-Iodo-2-deoxyuridine administered into the lateral cerebral ventricle as a radiosensitizer in the treatment of disseminated glioma. PubMed. [Link]

-

Pharmacology of Iododeoxyuridine Or 5 iodo 2' deoxyuridine ; Mechanism of action, Pharmacokinetics. YouTube. [Link]

-

5-Iodo-4-thio-2'-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing. PubMed. [Link]

-

5-Iodo-4-thio-2′-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing. International Journal of Molecular Sciences. [Link]

-

(PDF) 5-Iodo-4-thio-2′-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing. ResearchGate. [Link]

-

A phase I study of intravenous iododeoxyuridine as a clinical radiosensitizer. PubMed. [Link]

-

Dissociative Electron Attachment to 5-Iodo-4-thio-2′-deoxyuridine: A Potential Radiosensitizer of Hypoxic Cells. ACS Publications. [Link]

-

5-iodo-2'-deoxyuridine in the radiotherapy of solid CNS tumors in rats. PubMed. [Link]

-

DNA Damage Signaling, Impairment of Cell Cycle Progression, and Apoptosis Triggered by 5-Ethynyl-2′-deoxyuridine Incorporated into DNA. PubMed Central. [Link]

-

Use of the Pyrimidine Analog, 5-Iodo-2′-Deoxyuridine (IdU) with Cell Cycle Markers to Establish Cell Cycle Phases in a Mass Cytometry Platform. JoVE. [Link]

-

Development of Novel Radiosensitizers through the National Cancer Institute's Small Business Innovation Research Program. National Institutes of Health. [Link]

-

Phase I study of intravenous iododeoxyuridine as a clinical radiosensitizer. OSTI.GOV. [Link]

-

5-Iodo-4-thio-2′-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing. MDPI. [Link]

-

Effects of DNA-targeted ionizing radiation produced by 5-[125I]iodo-2'-deoxyuridine on global gene expression in primary human cells. PubMed. [Link]

-

Targeting the DNA Damage Response and DNA Repair Pathways to Enhance Radiosensitivity in Colorectal Cancer. National Institutes of Health. [Link]

Sources

- 1. Enhancement of Radio-Thermo-Sensitivity of 5-Iodo-2-Deoxyuridine-Loaded Polymeric-Coated Magnetic Nanoparticles Triggers Apoptosis in U87MG Human Glioblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Dissociative Electron Attachment to 5-Iodo-4-thio-2′-deoxyuridine: A Potential Radiosensitizer of Hypoxic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Iodo-4-thio-2'-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Targeting the DNA Damage Response and DNA Repair Pathways to Enhance Radiosensitivity in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA Damage Signaling, Impairment of Cell Cycle Progression, and Apoptosis Triggered by 5-Ethynyl-2′-deoxyuridine Incorporated into DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of the Pyrimidine Analog, 5-Iodo-2′-Deoxyuridine (IdU) with Cell Cycle Markers to Establish Cell Cycle Phases in a Mass Cytometry Platform [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] 5-Iodo-4-thio-2′-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing | Semantic Scholar [semanticscholar.org]

- 11. A phase I study of intravenous iododeoxyuridine as a clinical radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase I study of intravenous iododeoxyuridine as a clinical radiosensitizer (Journal Article) | OSTI.GOV [osti.gov]

- 13. Development of Novel Radiosensitizers through the National Cancer Institute’s Small Business Innovation Research Program - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-Iodo-2-deoxyuridine administered into the lateral cerebral ventricle as a radiosensitizer in the treatment of disseminated glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of 5-Iodo-2',3'-dideoxyuridine

An In-Depth Technical Guide to the Chemical Synthesis of 5-Iodo-2',3'-dideoxyuridine

This compound is a synthetic pyrimidine nucleoside analogue that belongs to the class of dideoxynucleosides. These molecules are structurally similar to their natural counterparts but critically lack the hydroxyl group at the 3' position of the deoxyribose sugar moiety. This structural modification is profound; the absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond during DNA synthesis, leading to chain termination.[1][2] This mechanism is the cornerstone of the Sanger method for DNA sequencing and is leveraged by numerous antiviral drugs that target viral polymerases.[1][3]

While its close relative, 5-iodo-2'-deoxyuridine (Idoxuridine), is a well-known antiviral agent, the unique "dideoxy" feature of this compound makes it a molecule of significant interest for researchers in drug development and medicinal chemistry.[4] Its potential applications lie in its ability to act as a highly specific inhibitor of viral reverse transcriptases or DNA polymerases. This guide provides a detailed exploration of the primary chemical strategies for its synthesis, offering field-proven insights for researchers, scientists, and drug development professionals.

Strategic Overview: Retrosynthetic Pathways

The synthesis of this compound can be approached from two principal retrosynthetic pathways. The choice of strategy often depends on the availability and cost of starting materials, as well as the desired scale of the synthesis.

-

Route A: Direct Iodination. This is arguably the most direct approach, beginning with the commercially available nucleoside, 2',3'-dideoxyuridine. The synthesis is completed via a regioselective electrophilic iodination at the C5 position of the uracil ring.

-

Route B: Convergent Synthesis via Glycosylation. This pathway involves the construction of the nucleoside from its constituent parts: a modified 5-iodouracil base and a 2,3-dideoxyribose sugar derivative. The key step is the formation of the N-glycosidic bond.

Caption: High-level retrosynthetic strategies for this compound.

Primary Synthetic Route: Electrophilic Iodination of 2',3'-dideoxyuridine

This method is favored for its atom economy and straightforward execution, provided the starting nucleoside is accessible. The uracil ring is electron-rich, making the C5 position susceptible to electrophilic aromatic substitution.

Causality Behind Experimental Choices

-

The Electrophile: While molecular iodine (I₂) itself is not sufficiently electrophilic to react directly with the uracil ring, its reactivity can be dramatically enhanced. This is achieved by using an oxidizing agent (like Ceric Ammonium Nitrate, CAN) or a Lewis acid to generate a more potent iodinating species, such as the iodonium ion (I⁺).[5]

-

Alternative Iodinating Agents: Reagents like N-Iodosuccinimide (NIS) are excellent sources of electrophilic iodine.[6][7][8] The reactivity of NIS can be further tuned with catalytic amounts of acid, which protonates the succinimide carbonyl, increasing the electrophilicity of the iodine atom.[9]

-

Solvent Selection: The choice of solvent is critical. Acetonitrile (ACN) or Dichloromethane (DCM) are often used as they are relatively inert and can dissolve both the nucleoside and the iodinating reagents. For some methods, polar aprotic solvents like Dimethylformamide (DMF) may be required to ensure solubility of the starting material.

Detailed Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)

This protocol is adapted from established methods for the iodination of related nucleosides and aromatic systems, offering a reliable and high-yielding procedure.[6][10]

Workflow Diagram:

Caption: Experimental workflow for the iodination of 2',3'-dideoxyuridine.

Step-by-Step Methodology:

-

Preparation: To a solution of 2',3'-dideoxyuridine (1.0 eq) in anhydrous dimethylformamide (DMF, ~0.1 M), add N-Iodosuccinimide (NIS, 1.1 eq) in one portion under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine (indicated by the disappearance of the brown/yellow color), water, and finally, brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is then purified by silica gel column chromatography (using a gradient of methanol in dichloromethane, e.g., 0% to 5% MeOH in DCM) to afford pure this compound.

-

Validation: The identity and purity of the final product should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

| Parameter | Condition/Reagent | Rationale | Typical Yield |

| Starting Material | 2',3'-dideoxyuridine | Commercially available dideoxynucleoside. | - |

| Iodinating Agent | N-Iodosuccinimide (NIS) | Mild, effective, and easy-to-handle source of electrophilic iodine.[6][7] | 85-95% |

| Solvent | Anhydrous DMF | Excellent solubility for the polar nucleoside starting material. | - |

| Temperature | Room Temperature | Sufficient for the activation of the uracil ring without causing degradation. | - |

| Reaction Time | 2-4 hours | Typically sufficient for complete conversion, monitored by TLC/LC-MS. | - |

| Purification | Silica Gel Chromatography | Standard and effective method for separating the product from succinimide and unreacted NIS. | - |

Alternative Route: Convergent Synthesis via Vorbrüggen Glycosylation

Core Principles

-

Base Activation: 5-Iodouracil is rendered more soluble and nucleophilic by silylation, typically with hexamethyldisilazane (HMDS) and a catalyst like ammonium sulfate, to form a persilylated derivative.

-

Sugar Activation (Glycosyl Donor): A suitable 2,3-dideoxyribose derivative must be prepared. This typically involves protecting the 5'-hydroxyl group (e.g., as a benzoate or TBDMS ether) and activating the anomeric C1' position with a good leaving group (e.g., an acetate).

-

Lewis Acid Catalysis: A strong Lewis acid, most commonly trimethylsilyl trifluoromethanesulfonate (TMSOTf), is used to catalyze the coupling reaction between the silylated base and the glycosyl donor.

-

Deprotection: Following the successful coupling, any protecting groups on the sugar moiety are removed to yield the final product.

Glycosylation Workflow Diagram:

Caption: Workflow for the convergent synthesis via Vorbrüggen glycosylation.

This route, while more complex and involving multiple steps, offers greater flexibility for creating diverse analogues. However, for the direct synthesis of the title compound, the direct iodination of 2',3'-dideoxyuridine remains the more efficient and practical choice for most laboratory settings.

References

-

The preparation of clinical grade 5-[123I]iodo-2'-deoxyuridine and 5-[125I]iodo-2'-deoxyuridine with high in vitro stability and the potential for early proliferation scintigraphy. Nuclear Medicine Communications. Available at: [Link]

-

5-Iodo-4-thio-2′-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing. MDPI. Available at: [Link]

-

Synthetic pathway of the nucleoside tracers. (A) 5-Iodo-2′-deoxyuridine... ResearchGate. Available at: [Link]

-

A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. National Institutes of Health (NIH). Available at: [Link]

-

5'-O-phosphonomethyl-2',3'-dideoxynucleosides: synthesis and anti-HIV activity. PubMed. Available at: [Link]

-

5-iodo-2'-deoxyuridine and DNA synthesis in mammalian cells. PubMed. Available at: [Link]

-

(PDF) Instantaneous preparation of radiolabeled 5-iodo-2′-deoxyuridine. ResearchGate. Available at: [Link]

-

Iodination of 2'-Deoxycytidine and Related Substances. Journal of Medicinal Chemistry. Available at: [Link]

-

N-Iodosuccinimide (NIS). Organic Chemistry Portal. Available at: [Link]

-

First Total Synthesis of a Naturally Occurring Iodinated 5′-Deoxyxylofuranosyl Marine Nucleoside. National Institutes of Health (NIH). Available at: [Link]

-

DNA Sequence Determination Using Dideoxy Analogs. PubMed. Available at: [Link]

-

Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. National Institutes of Health (NIH). Available at: [Link]

-

N-Iodosuccinimide. Wikipedia. Available at: [Link]

-

Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. ResearchGate. Available at: [Link]

-

Biocatalytic synthesis of 2'-deoxynucleotide 5'-triphosphates from bacterial genomic DNA: Proof of principle. PubMed. Available at: [Link]

-

Iodination Using N-Iodosuccinimide (NIS). Common Organic Chemistry. Available at: [Link]

-

Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. Available at: [Link]

-

Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. National Institutes of Health (NIH). Available at: [Link]

-

Dideoxynucleotides – Knowledge and References. Taylor & Francis. Available at: [Link]

-

2',3'-Dideoxy-3' aminonucleoside 5'-triphosphates are the terminators of DNA synthesis catalyzed by DNA polymerases. National Institutes of Health (NIH). Available at: [Link]

-

Iodination of Deactivated Aromatic Hydrocarbons. ResearchGate. Available at: [Link]

-

Nucleoside analogues: N-glycosylation methodologies, synthesis of antiviral and antitumor drugs and potential against drug-resistant bacteria and Alzheimer's disease. PubMed. Available at: [Link]

Sources

- 1. DNA sequence determination using dideoxy analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 2',3'-Dideoxy-3' aminonucleoside 5'-triphosphates are the terminators of DNA synthesis catalyzed by DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 7. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]

- 8. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. What are the chemical reactions involved in N-Iodosuccinimide?_Chemicalbook [chemicalbook.com]

- 11. First Total Synthesis of a Naturally Occurring Iodinated 5′-Deoxyxylofuranosyl Marine Nucleoside - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nucleoside analogues: N-glycosylation methodologies, synthesis of antiviral and antitumor drugs and potential against drug-resistant bacteria and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Iodo-2',3'-dideoxyuridine: A Comprehensive Technical Guide on its Discovery, History, and Application

This guide provides an in-depth exploration of 5-Iodo-2',3'-dideoxyuridine (Idoxuridine, IdU), a molecule of significant historical and contemporary importance in both clinical and research settings. We will delve into its initial discovery, its pioneering role as the first antiviral agent, its intricate mechanism of action, and its modern applications in cutting-edge research. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this multifaceted thymidine analog.

The Genesis of a Groundbreaking Antiviral: Discovery and Historical Context

The story of this compound, more commonly known as Idoxuridine (IdU), begins in the late 1950s within the broader context of anticancer research. Dr. William H. Prusoff, a pharmacologist at Yale University, was investigating thymidine analogs with the aim of developing novel chemotherapeutic agents.[1][2] In 1959, he successfully synthesized 5-iodo-2'-deoxyuridine.[3][4][5] While its potential as a systemic anticancer drug was limited due to toxicity, a pivotal shift in its application came from the observation of its potent antiviral properties.[6]

Professor Herbert E. Kaufman, a pioneering ophthalmologist, demonstrated in 1962 that topical application of IdU was highly effective in treating herpes simplex keratitis, a viral infection of the cornea that can lead to blindness.[4][7][8] This discovery was a landmark achievement, marking the first time a clinically effective antiviral drug with selective activity had been developed.[1] In June 1963, Idoxuridine became the first antiviral agent to be approved by the U.S. Food and Drug Administration (FDA), heralding a new era in the treatment of viral diseases.[9][10][11]

While initially celebrated, the clinical use of IdU for herpes infections saw a decline with the advent of more selective and less toxic antiviral agents, most notably acyclovir, in the late 1970s and 1980s.[3][6] Clinical trials comparing IdU and acyclovir for herpes simplex keratitis showed that while both were effective, acyclovir often had a better safety profile and, in some cases, a higher cure rate.[12][13][14][15][16][17] A meta-analysis of several studies concluded that acyclovir ophthalmic ointment showed a statistically significant greater odds of healing herpetic keratitis at day seven compared to IdU.[17]

Despite its diminished role in frontline antiviral therapy, the foundational discoveries surrounding IdU laid the groundwork for the development of subsequent nucleoside analog antivirals and solidified the principle of targeting viral-specific enzymes for therapeutic intervention.[18]

Mechanism of Action: A Tale of Molecular Mimicry and Disruption

Idoxuridine's therapeutic and research applications stem from its structural similarity to the nucleoside thymidine. This molecular mimicry allows it to be recognized and utilized by cellular and viral enzymes involved in DNA synthesis.

Antiviral Mechanism

As an antiviral agent, IdU's efficacy is rooted in its ability to disrupt viral DNA replication. The process can be broken down into the following key steps:

-

Cellular Uptake and Phosphorylation: Once administered, IdU is taken up by both infected and uninfected cells. Inside the cell, it is phosphorylated by cellular kinases to its active triphosphate form. In herpesvirus-infected cells, the viral-encoded thymidine kinase is particularly efficient at this initial phosphorylation step, contributing to the drug's antiviral selectivity.[4][18]

-

Incorporation into Viral DNA: The triphosphate form of IdU then competes with thymidine triphosphate for incorporation into the replicating viral DNA by viral DNA polymerase.[4]

-

Disruption of DNA Function: The presence of the bulky iodine atom at the 5-position of the uracil base, in place of thymidine's methyl group, has several detrimental effects on the integrity and function of the newly synthesized viral DNA:

-

Faulty Transcription: The altered DNA leads to the production of non-functional viral proteins.

-

Inhibition of DNA Replication: The modified DNA can inhibit the action of DNA polymerase, halting further replication.

-

Increased Mutation Rate: The presence of IdU can lead to errors in base pairing during subsequent rounds of replication, increasing the viral mutation rate.

-

This cascade of events ultimately leads to the production of non-infectious viral particles and a reduction in the viral load.

Caption: Antiviral mechanism of Idoxuridine.

Modern Applications in Research: A Tool for Unraveling Cellular Processes

While its clinical use has waned, Idoxuridine has found a renewed and vital role in the research laboratory as a powerful tool for studying DNA replication and cell proliferation.

DNA Fiber Assay for Studying DNA Replication Dynamics

The DNA fiber assay is a high-resolution technique used to visualize and measure the dynamics of DNA replication at the single-molecule level. This assay relies on the sequential incorporation of two different thymidine analogs, typically IdU and 5-Chloro-2'-deoxyuridine (CldU), into newly synthesized DNA.

Experimental Protocol: DNA Fiber Assay

-

Cell Labeling:

-

Culture cells to logarithmic growth phase.

-

Incubate cells with the first thymidine analog (e.g., 25 µM IdU) for a defined period (e.g., 20-30 minutes).

-

Wash the cells with pre-warmed media to remove the first analog.

-

Incubate the cells with the second thymidine analog (e.g., 250 µM CldU) for a defined period (e.g., 20-30 minutes).

-

-

Cell Lysis and DNA Spreading:

-

Harvest the cells and resuspend them in a small volume of PBS.

-

Lyse the cells by adding a lysis buffer directly to the cell suspension on a microscope slide.

-

Tilt the slide to allow the DNA to spread down the slide, creating long, stretched DNA fibers.

-

-

Immunodetection:

-

Fix the DNA fibers to the slide.

-

Denature the DNA to expose the incorporated analogs.

-

Incubate with primary antibodies specific for each analog (e.g., mouse anti-BrdU for IdU and rat anti-BrdU for CldU).

-

Wash and incubate with fluorescently labeled secondary antibodies (e.g., anti-mouse Alexa Fluor 594 and anti-rat Alexa Fluor 488).

-

-

Imaging and Analysis:

Caption: Workflow for a typical DNA fiber assay.

Mass Cytometry (CyTOF) for High-Dimensional Cell Cycle Analysis

Mass cytometry, or CyTOF (Cytometry by Time-Of-Flight), is a powerful technology that allows for the simultaneous measurement of dozens of parameters on a single-cell basis. IdU can be used in mass cytometry to accurately identify cells in the S-phase of the cell cycle.[23]

Experimental Protocol: IdU Labeling for Mass Cytometry

-

IdU Labeling:

-

Cell Staining:

-

After incubation, wash the cells and proceed with your standard mass cytometry staining protocol, which typically includes surface and intracellular antibody staining with metal-conjugated antibodies.

-

-

Sample Preparation and Acquisition:

-

Fix and permeabilize the cells.

-

Resuspend the cells in an iridium-containing intercalator solution for DNA content analysis.

-

Acquire the samples on a mass cytometer.

-

-

Data Analysis:

-

Gate on single, live cells.

-

Identify S-phase cells based on the high signal from the iodine (127I) channel, corresponding to IdU incorporation.

-

Combine IdU data with other cell cycle markers (e.g., Cyclin B1, phospho-Histone H3) for a detailed cell cycle profile.[23]

-

Role as a Radiosensitizer in Oncology

Beyond its direct cytotoxic and antiviral effects, IdU has been investigated as a radiosensitizer in cancer therapy. The rationale behind this application is that the incorporation of IdU into the DNA of cancer cells makes them more susceptible to the damaging effects of ionizing radiation.[26] The heavier iodine atom is more prone to ejecting Auger electrons upon irradiation, leading to localized DNA damage.

Clinical and preclinical studies have explored the use of IdU in combination with radiation therapy for various cancers, including glioblastoma and sarcomas.[27][28] While promising, its systemic use is often limited by toxicity.[27]

Table 1: Radiosensitizing Effects of Idoxuridine in Human Tumor Cell Lines

| Cell Line | IdU Concentration (µM) | Duration of Exposure (Cell Cycles) | Thymidine Replacement (%) |

| Lung | 10 | 3 | 22.4 |

| Glioma | 10 | 3 | 32.0 |

| Melanoma | 10 | 3 | 39.1 |

| Data adapted from[26] |

Conclusion

This compound stands as a testament to the often-serendipitous nature of scientific discovery. From its origins as a potential anticancer agent to its groundbreaking role as the first antiviral drug and its current utility as a sophisticated research tool, IdU has left an indelible mark on both medicine and molecular biology. While its clinical applications have been largely superseded, its legacy continues in research laboratories worldwide, where it remains an invaluable tool for dissecting the intricate processes of DNA replication and cell proliferation. Understanding the history, mechanism, and diverse applications of IdU provides a valuable perspective for researchers and drug developers as they continue to push the boundaries of science.

References

-

A double-blind, multicenter clinical trial of acyclovir vs idoxuridine for treatment of epithelial herpes simplex keratitis. (1982). Ophthalmology, 89(10), 1195-200. [Link]

-

Mills, J. (2020). Idoxuridine. In Kucers' The Use of Antibiotics. CRC Press. [Link]

-

Coster, D. J., Wilhelmus, K. R., Michaud, R., & Jones, B. R. (1980). A comparison of acyclovir and idoxuridine as treatment for ulcerative herpetic keratitis. British Journal of Ophthalmology, 64(10), 763–765. [Link]

-

Coster, D. J., Wilhelmus, K. R., Michaud, R., & Jones, B. R. (1980). A comparison of acyclovir and idoxuridine as treatment for ulcerative herpetic keratitis. British journal of ophthalmology, 64(10), 763-765. [Link]

-

DNA fiber assay. Bio-protocol. [Link]

-

Prusoff, W. H. (1959). Synthesis and biological activities of iododeoxyuridine, an analog of thymidine. Biochimica et Biophysica Acta, 32(1), 295-296. [Link]

-

Sample Preparation for Mass Cytometry Analysis. (2017). Journal of visualized experiments : JoVE, (122), 55598. [Link]

-

Wilhelmus, K. R. (2010). Adoption of Innovation in Herpes Simplex Virus Keratitis. Cornea, 29(10), 1091-1102. [Link]

-

Use of the Pyrimidine Analog, 5-Iodo-2'-Deoxyuridine (IdU) with Cell Cycle Markers to Establish Cell Cycle Phases in a Mass Cytometry Platform. (2021). Journal of Visualized Experiments, (176). [Link]

-

A comparison of acyclovir and idoxuridine as treatment for ulcerative herpetic keratitis. (1980). The British journal of ophthalmology, 64(10), 763-5. [Link]

-

Liu, W., et al. (2021). Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay. STAR protocols, 2(4), 100984. [Link]

-

Idoxuridine. Wikipedia. [Link]

-

DNA fiber assays. Bio-protocol. [Link]

-

Cheng, Y. C. (2011). William H. Prusoff (1920–2011): Father of Antiviral Chemotherapy. ACS Medicinal Chemistry Letters, 2(5), 346. [Link]

-

Fiber Combing Protocol. DNA Fiber Analysis. [Link]

-

Demonstration of the DNA Fiber Assay for Investigating DNA Damage and Repair Dynamics Induced by Nanoparticles. (2023). Journal of Visualized Experiments, (193). [Link]

-

Klauber, A., & Ottovay, E. (1982). Acyclovir and idoxiuridine treatment of herpes simplex keratitis--a double blind clinical study. Acta ophthalmologica, 60(5), 838–844. [Link]

-

Idoxuridine. American Chemical Society. [Link]

-

Use of the Pyrimidine Analog, 5-Iodo-2'-Deoxyuridine (IdU) with Cell Cycle Markers to establish Cell Cycle Phases in a Mass Cytometry Platform. (2021). Journal of visualized experiments : JoVE, (176). [Link]

-

A systematic review and meta-analysis to compare the efficacy of acyclovir 3% ophthalmic ointment to idoxuridine in curing herpetic keratitis by Day 7 of treatment. (2011). BMC ophthalmology, 11, 23. [Link]

-

Kinsella, T. J., et al. (1994). A phase I study of intravenous iododeoxyuridine as a clinical radiosensitizer. International journal of radiation oncology, biology, physics, 29(3), 543–549. [Link]

-

Pavan-Langston, D., Langston, R. H., & Geary, P. A. (1975). Idoxuridine ocular insert therapy. Use in treatment of experimental Herpes simplex keratitis. Archives of ophthalmology, 93(12), 1349–1351. [Link]

-

Korsman, S. N., et al. (2012). Antiviral drugs–: history and obstacles. CME: Your SA Journal of CPD, 30(8), 282-285. [Link]

-

Jones, B. R. (1975). Treatment of herpetic keratitis. Journal of the Royal Society of Medicine, 68(8), 480-482. [Link]

-

Phillips, T. L., et al. (1992). Iododeoxyuridine incorporation and radiosensitization in three human tumor cell lines. International journal of radiation oncology, biology, physics, 22(3), 489–495. [Link]

-

Makurat, S., et al. (2019). 5-Iodo-4-thio-2'-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing. International journal of molecular sciences, 20(6), 1308. [Link]

-

Makurat, S., et al. (2019). 5-Iodo-4-thio-2′-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing. International Journal of Molecular Sciences, 20(6), 1308. [Link]

-

Santos, O., et al. (1992). 5-Iododeoxyuridine increases the efficacy of the radioimmunotherapy of human tumors growing in nude mice. The Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 33(8), 1530–1534. [Link]

-

Prusoff, W. H. Iododeoxyuridine, Iodo-DNA and Biological Activity. Grantome. [Link]

-

Inventor of anti-HIV drug dies. Yale Alumni Magazine. [Link]

-

Unleashing the Power of Idoxuridine: A Comprehensive Review on R&D Breakthroughs. Patsnap Synapse. [Link]

-

De Clercq, E., & Li, G. (2016). Approved Antiviral Drugs over the Past 50 Years. Clinical microbiology reviews, 29(3), 695–747. [Link]

-

Multiparameter Phenotyping of Human PBMCs Using Mass Cytometry. (2014). In Methods in molecular biology (Vol. 1109, pp. 61-74). Humana Press. [Link]

-

Idoxuridine – Knowledge and References. Taylor & Francis. [Link]

-

De Clercq, E., & Li, G. (2016). Approved Antiviral Drugs over the Past 50 Years. Clinical Microbiology Reviews, 29(3), 695-747. [Link]

Sources

- 1. William H. Prusoff (1920–2011): Father of Antiviral Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. yalealumnimagazine.com [yalealumnimagazine.com]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. What is Idoxuridine?_Chemicalbook [chemicalbook.com]

- 5. Synthesis and biological activities of iododeoxyuridine, an analog of thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiviral drugs–: history and obstacles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adoption of Innovation in Herpes Simplex Virus Keratitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Treatment of herpetic keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acs.org [acs.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Approved Antiviral Drugs over the Past 50 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A double-blind, multicenter clinical trial of acyclovir vs idoxuridine for treatment of epithelial herpes simplex keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bjo.bmj.com [bjo.bmj.com]

- 14. A comparison of acyclovir and idoxuridine as treatment for ulcerative herpetic keratitis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Acyclovir and idoxiuridine treatment of herpes simplex keratitis--a double blind clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Iododeoxyuridine, Iodo-DNA and Biological Activity - William Prusoff [grantome.com]

- 19. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bio-protocol.org [bio-protocol.org]

- 21. dnafiberanalysis.com [dnafiberanalysis.com]

- 22. Demonstration of the DNA Fiber Assay for Investigating DNA Damage and Repair Dynamics Induced by Nanoparticles [jove.com]

- 23. Use of the Pyrimidine Analog, 5-Iodo-2'-Deoxyuridine (IdU) with Cell Cycle Markers to establish Cell Cycle Phases in a Mass Cytometry Platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Sample Preparation for Mass Cytometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Use of the Pyrimidine Analog, 5-Iodo-2′-Deoxyuridine (IdU) with Cell Cycle Markers to Establish Cell Cycle Phases in a Mass Cytometry Platform [jove.com]

- 26. Iododeoxyuridine incorporation and radiosensitization in three human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A phase I study of intravenous iododeoxyuridine as a clinical radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. 5-Iododeoxyuridine increases the efficacy of the radioimmunotherapy of human tumors growing in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 5-Iodo-2',3'-dideoxyuridine in Elucidating the Intricacies of DNA Replication: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 5-Iodo-2',3'-dideoxyuridine (IdU), a pivotal tool for researchers, scientists, and drug development professionals investigating the fundamental process of DNA replication. We delve into the biochemical properties and mechanism of action of IdU as a thymidine analog, detailing its incorporation into nascent DNA. The primary focus is on its application in the DNA fiber assay, a high-resolution technique to visualize and quantify the dynamics of individual replication forks. This guide offers a comprehensive, step-by-step protocol for dual-labeling experiments with IdU and 5-Chloro-2'-deoxyuridine (CldU), elucidating the rationale behind each experimental choice to ensure robust and reproducible data. We further explore the mechanistic insights that can be gleaned from these studies, including the analysis of replication fork speed, origin firing, and responses to replication stress.

Introduction to this compound (IdU)

This compound, a halogenated derivative of deoxyuridine, serves as a powerful analog of thymidine in molecular biology.[1][2] Its structural similarity to thymidine allows it to be utilized by the cellular machinery during DNA synthesis.[3] The key to its utility lies in the substitution of the methyl group at the 5-position of the pyrimidine ring with an iodine atom. This modification is subtle enough to be accepted by DNA polymerases but provides a unique antigenic epitope that can be specifically targeted by antibodies for visualization.

Chemical and Physical Properties:

-

Mechanism of Incorporation: IdU is taken up by cells and phosphorylated by cellular kinases to its triphosphate form, this compound triphosphate (IdUTP).[1] During S-phase of the cell cycle, DNA polymerases incorporate IdUTP into newly synthesized DNA strands in place of thymidine triphosphate (dTTP).[1][7] This incorporation is competitive with thymidine.[8]

Mechanism of Action: A Molecular Mimic

The efficacy of IdU as a tool for studying DNA replication stems from its ability to act as a substrate for DNA polymerases. Once phosphorylated to its active triphosphate form, IdUTP is incorporated opposite adenine bases in the template DNA strand during replication.[1] This process effectively "tags" the nascent DNA, leaving a trail of IdU incorporation that can be subsequently detected.

It is important to note that while IdU is an invaluable research tool, its incorporation is not without consequence. The presence of this analog can, in some contexts, lead to mutations, DNA damage, and cell-cycle delay, particularly at high concentrations or with prolonged exposure.[9][10] Therefore, experimental conditions must be carefully optimized to minimize these potential artifacts while ensuring sufficient labeling for detection.

Visualizing DNA Replication Dynamics: The DNA Fiber Assay

The gold standard for analyzing the dynamics of DNA replication at the single-molecule level is the DNA fiber assay.[11][12] This technique relies on the sequential incorporation of two different thymidine analogs, most commonly IdU and 5-Chloro-2'-deoxyuridine (CldU), into replicating DNA.[11][13] The labeled DNA is then stretched onto a microscope slide, and the incorporated analogs are detected using specific antibodies conjugated to different fluorophores.[11][13] This results in tracks of red and green fluorescence that represent the activity of individual replication forks.

The Power of Dual Labeling with IdU and CldU

The sequential labeling with IdU and CldU allows for the determination of the directionality and speed of replication fork movement.[13] By administering a pulse of the first analog (e.g., IdU) followed by a pulse of the second analog (e.g., CldU), researchers can visualize ongoing replication. A continuous track of IdU followed by CldU indicates a continuously moving replication fork. The length of each colored segment, divided by the duration of the corresponding pulse, provides a measure of the replication fork speed.[14][15]

This dual-labeling strategy enables the identification of various replication events:

-

Ongoing Replication Forks: Appear as continuous red-green or green-red tracks.

-

Replication Initiation (Origin Firing): Visualized as a green track flanked by two red tracks (if CldU is the first pulse) or a red track flanked by two green tracks (if IdU is the first pulse).[13]

-

Replication Termination: Seen as two converging forks, where a green track meets a red track.[13]

-

Stalled and Restarted Forks: A red-only track indicates a stalled fork, while a red track followed by a green track after a period of replication stress signifies a restarted fork.[11]

Detailed Experimental Protocol: A Self-Validating System

The following protocol for a dual-pulse DNA fiber assay is designed to be a self-validating system, with internal controls and clear decision points to ensure data integrity.

Materials:

-

Cell culture medium, pre-warmed to 37°C

-

This compound (IdU) stock solution (e.g., 10 mM in DMSO)

-

5-Chloro-2'-deoxyuridine (CldU) stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-